
6-Trifluoromethyl-1h-pyrazine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Trifluoromethyl-1h-pyrazine-2-thione is a heterocyclic compound with the molecular formula C5H3F3N2S It is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which also contains a thione group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-1h-pyrazine-2-thione typically involves the introduction of a trifluoromethyl group to a pyrazine ring followed by the formation of the thione group. One common method involves the reaction of 6-chloro-1h-pyrazine-2-thione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Trifluoromethyl-1h-pyrazine-2-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Trifluoromethyl-1h-pyrazine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Trifluoromethyl-1h-pyrazine-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione group can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Trifluoromethyl-1h-pyrazine-2-one: Similar structure but with an oxygen atom instead of sulfur.
6-Trifluoromethyl-1h-pyrazine-2-amine: Contains an amino group instead of a thione group.
6-Trifluoromethyl-1h-pyrazine-2-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
6-Trifluoromethyl-1h-pyrazine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C5H3F3N2S |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-1H-pyrazine-2-thione |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-9-2-4(11)10-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
PMNSGNWZEHVHBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)C=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
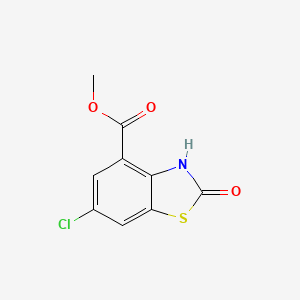

![4-Chloro-2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15051914.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)
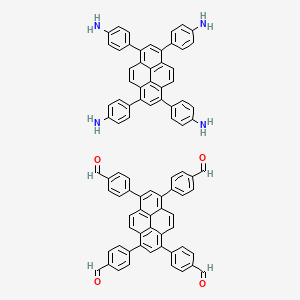
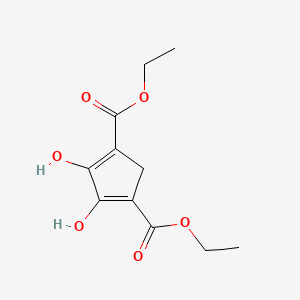
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
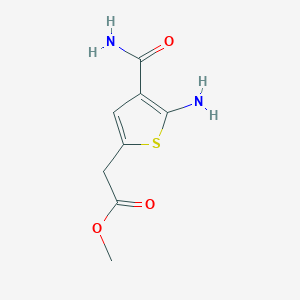

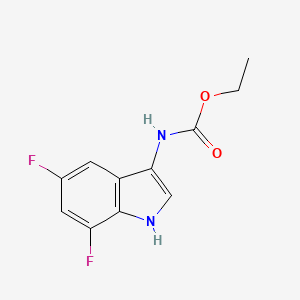
amine](/img/structure/B15051962.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetrabenzoate](/img/structure/B15051970.png)
